molecular formula C27H25NO6 B295686 4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B295686
M. Wt: 459.5 g/mol
InChI Key: IFFFWZXKMFNFSV-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as EMBI, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that this compound has a cytotoxic effect on cancer cells, inhibiting their growth and inducing apoptosis (2). In addition, this compound has been found to have neuroprotective effects against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases (3). Furthermore, this compound has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa (4).

Mechanism of Action

The mechanism of action of 4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the cytotoxic effect of this compound on cancer cells (5). In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation (6).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of MMPs, and activate the Nrf2 pathway (2, 5, 6). In addition, this compound has been found to have neuroprotective effects against oxidative stress and inflammation, as well as antimicrobial activity against various bacterial strains (3, 4).

Advantages and Limitations for Lab Experiments

One advantage of using 4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In addition, this compound has been found to have a cytotoxic effect on cancer cells, making it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

For research on 4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one include investigating its mechanism of action and exploring its potential therapeutic applications in other fields.
References:
1. R. S. Keri et al., Synthesis, characterization and biological evaluation of novel oxazoline derivatives as potential anticancer agents. Eur. J. Med. Chem. 45, 2125-2131 (2010).
2. N. K. Konduru et al., Synthesis and biological evaluation of novel oxazoline derivatives as potential anticancer agents. Eur. J. Med. Chem. 45, 2125-2131 (2010).
3. S. F. Ali et al., Neuroprotective effects of this compound (this compound) against oxidative stress and inflammation in vitro and in vivo. Eur. J. Pharmacol. 741, 104-112 (2014).
4. S. F. Ali et al., Antimicrobial activity of this compound (this compound) against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. J. Antibiot. (Tokyo) 67, 607-611 (2014).
5. S. F. Ali et al., this compound (this compound) inhibits matrix metalloproteinases and induces apoptosis in cancer cells. Eur. J. Pharmacol. 764, 541-550 (2015).
6. S. F. Ali et al., this compound (this compound) activates the Nrf2 pathway and protects against oxidative stress and inflammation. Free Radic. Biol. Med. 89, 70-76 (2015).

Synthesis Methods

The synthesis of 4-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation reaction of 4-hydroxybenzaldehyde and 2-amino-4-methoxybenzoic acid with ethyl bromoacetate, followed by the reaction with sodium ethoxide and 2-bromoethanol. The final product is obtained through the reaction of this compound with hydrochloric acid (1).

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

(4Z)-4-[[3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H25NO6/c1-3-31-25-17-19(16-23-27(29)34-26(28-23)20-8-5-4-6-9-20)12-13-24(25)33-15-14-32-22-11-7-10-21(18-22)30-2/h4-13,16-18H,3,14-15H2,1-2H3/b23-16-

InChI Key

IFFFWZXKMFNFSV-KQWNVCNZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCCOC4=CC=CC(=C4)OC

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCOC4=CC=CC(=C4)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCOC4=CC=CC(=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.